2-Fluoro-4-methyl-5-phenylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-methyl-5-phenylbenzaldehyde is an organic compound with the molecular formula C14H11FO It is characterized by the presence of a fluorine atom, a methyl group, and a phenyl group attached to a benzaldehyde core
Preparation Methods
The synthesis of 2-Fluoro-4-methyl-5-phenylbenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluorobenzene, methylbenzene, and benzaldehyde.
Reaction Conditions: The key steps involve electrophilic aromatic substitution reactions, where the fluorine and methyl groups are introduced onto the benzaldehyde ring. This can be achieved using reagents like fluorinating agents and methylating agents under controlled conditions.
Industrial Production: On an industrial scale, the production may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
2-Fluoro-4-methyl-5-phenylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include nucleophiles like amines or thiols.
Condensation: The aldehyde group can participate in condensation reactions, forming imines or hydrazones when reacted with amines or hydrazines, respectively.
Scientific Research Applications
2-Fluoro-4-methyl-5-phenylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of fluorescent probes or labels due to the presence of the fluorine atom, which can enhance the compound’s photophysical properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methyl-5-phenylbenzaldehyde depends on its specific application In chemical reactions, the aldehyde group is highly reactive and can form various intermediates and products The fluorine atom can influence the compound’s reactivity and stability, making it a versatile reagent in organic synthesis
Comparison with Similar Compounds
2-Fluoro-4-methyl-5-phenylbenzaldehyde can be compared with other similar compounds, such as:
2-Fluorobenzaldehyde: Lacks the methyl and phenyl groups, making it less complex and potentially less versatile in certain applications.
4-Methylbenzaldehyde: Lacks the fluorine and phenyl groups, which may affect its reactivity and applications.
5-Phenylbenzaldehyde:
The presence of the fluorine, methyl, and phenyl groups in this compound makes it unique and valuable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
2-fluoro-4-methyl-5-phenylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c1-10-7-14(15)12(9-16)8-13(10)11-5-3-2-4-6-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFDTKCQBSLXBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC=CC=C2)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.